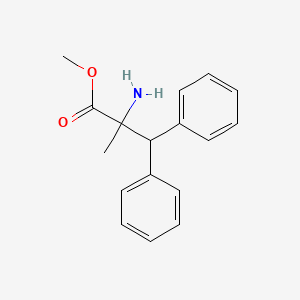
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
Vue d'ensemble
Description
“Methyl 2-amino-2-methyl-3,3-diphenylpropanoate” is a chemical compound with the CAS Number: 1178636-66-2 . It has a molecular weight of 269.34 .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-methyl-3,3-diphenylpropanoate” is 1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis Methods
- The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol highlights a method starting from cinnamic acid through a five-step procedure, providing a cost-efficient and large-scale applicable route for synthesizing related compounds (Shaojie, 2004).
Chemical Transformations
- A novel one-pot non-transition metal mediated deprotection of N-allyloxycarbonyl amine using iodine in wet acetonitrile was demonstrated in the synthesis of methyl (2 S)-2-amino-4-oxo-2,4-diphenylbutanoate, showing high yield and preservation of optical purity in chiral substrates (Szumigala et al., 2005).
- Photoinduced nucleophilic addition of ammonia and alkylamines to aryl-substituted alkenes in the presence of p-dicyanobenzene was studied, yielding N-substituted 2-amino-1,1-diphenylpropane among other products, indicating the compound's role in photoamination processes (Yamashita et al., 1991).
Photopolymerization
- The compound was investigated as a part of a novel alkoxyamine bearing a chromophore group, proposed as a photoiniferter. Its use in nitroxide-mediated photopolymerization was explored, indicating potential applications in photopolymerization processes (Guillaneuf et al., 2010).
Enzymatic Hydrolysis
- The enzymatic hydrolysis of derivatives of the compound, such as methyl d,l-3,3-difluorophenyl alanate, was studied. This research revealed the compound's potential in producing enantiomerically pure amino acids, an important aspect in pharmaceutical and chemical synthesis (Ayi et al., 1995).
Organotin(IV) Complexes
- Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and tested for cytotoxicity against various human tumor cell lines, indicating potential in anticancer drug development (Basu Baul et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-2-methyl-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBPTLCJOFTQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



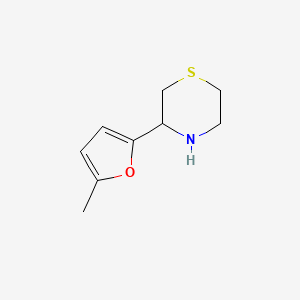
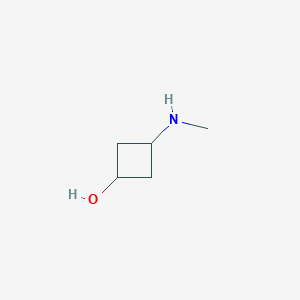
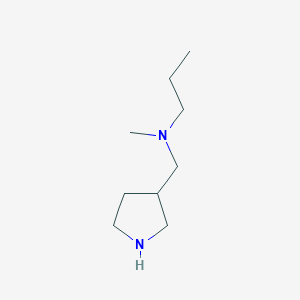
![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
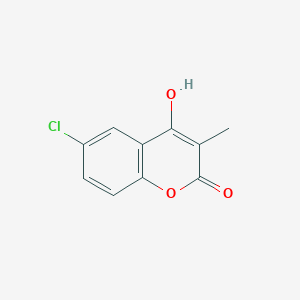
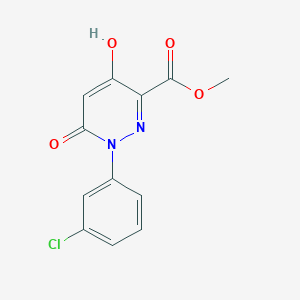
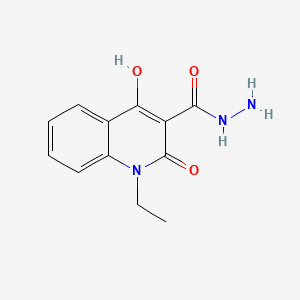
![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
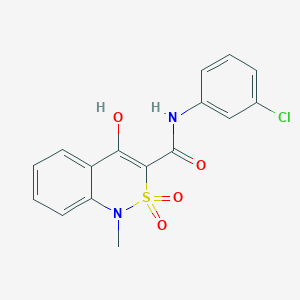
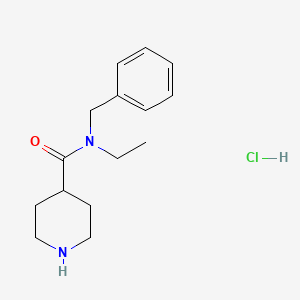
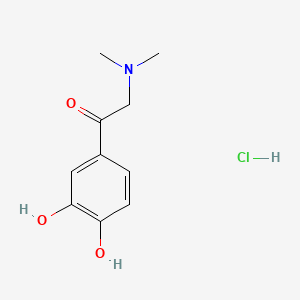
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)
![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)